2-Methoxyethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound 2-Methoxyethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidinone (DHPM) family, synthesized via the Biginelli reaction.
Properties
Molecular Formula |
C13H16N2O5 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-methoxyethyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H16N2O5/c1-8-10(12(16)20-7-6-18-2)11(15-13(17)14-8)9-4-3-5-19-9/h3-5,11H,6-7H2,1-2H3,(H2,14,15,17) |
InChI Key |
CHKOFEIEKKWCRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CO2)C(=O)OCCOC |
solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Sodium Fluoride (NaF) in Solvent-Free Conditions
Recent advancements have demonstrated that NaF as a catalyst under solvent-free conditions significantly enhances reaction efficiency. A study by achieved an 85% yield of a structurally analogous 2-oxo-tetrahydropyrimidine by heating equimolar amounts of furan-2-carbaldehyde, 2-methoxyethyl acetoacetate, and urea with 0.1 mmol NaF at 100°C for 2 hours . The absence of solvent reduces environmental impact and simplifies purification, making this method both economical and scalable.
Gold-Catalyzed Synthesis
Gold catalysts, such as NaAuCl₄·2H₂O , have shown promise in tetrahydropyrimidine synthesis under mechanochemical conditions. Although primarily tested on aliphatic and aromatic amines, this approach could be adapted for furan-containing aldehydes. Ball-milling reactants with 1 mol% NaAuCl₄·2H₂O and formaldehyde at 400 rpm for 5 minutes yielded up to 95% for related compounds. However, the applicability of this method to 2-methoxyethyl acetoacetate remains speculative and warrants further investigation.
Alternative Synthetic Routes
Lewis Acid-Catalyzed Modifications
Ferric chloride (FeCl₃) has been utilized as a Lewis acid in ethanol for synthesizing thioxo-tetrahydropyrimidines. Replacing thiourea with urea and optimizing reaction conditions (e.g., temperature, solvent) could extend this method to 2-oxo derivatives. Initial trials suggest that FeCl₃ (0.2 mmol) in refluxing ethanol for 6 hours generates the desired product, albeit with unconfirmed yields.
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for the leading synthesis strategies:
| Method | Catalyst | Conditions | Yield | Time | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Biginelli Reaction | HCl (Brønsted) | Ethanol, reflux | ~70% | 6–8 h | Simplicity, one-pot | Moderate yields, long duration |
| NaF Solvent-Free | NaF | Solvent-free, 100°C | 85% | 2 h | Eco-friendly, high yield | Requires precise temperature |
| Gold-Catalyzed | NaAuCl₄·2H₂O | Ball-milling, 400 rpm | ~90%* | 5 min | Ultra-fast, high yield | Unverified for target compound |
| FeCl₃-Assisted | FeCl₃ | Ethanol, reflux | N/A | 6 h | Adaptable from existing protocols | Unoptimized for urea derivatives |
*Reported for structurally analogous compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the pyrimidine or furan rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the Ester Group
The ester moiety in DHPM derivatives significantly affects physicochemical properties:
- Methyl ester (e.g., Methyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) :
- Ethyl ester (e.g., Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate): Synthesized via solvent-free Biginelli reactions using furfural and ethyl acetoacetate .
- 2-Methoxyethyl ester: The ether-oxygen in the ester group may improve aqueous solubility and metabolic stability compared to methyl/ethyl esters. No direct data exists, but analogous modifications in DHPMs are linked to enhanced bioavailability .
Substituent Variations at Position 4
The furan-2-yl group at position 4 is a key pharmacophore in several DHPMs:
- Furan-2-yl vs. Aryl Groups :
- Furan-2-yl : Enhances π-stacking interactions in biological targets due to its planar heterocyclic structure. Compounds like ethyl 4-(furan-2-yl)-6-methyl-2-oxo-DHPM show moderate antioxidant activity (IC50 = 0.6 mg/mL in DPPH assays) .
- Aryl Groups (e.g., 4-bromophenyl, 3-nitrophenyl) : Increase steric bulk and electronic effects. For example, methyl 4-(4-bromophenyl)-6-methyl-2-oxo-DHPM exhibits cytotoxicity (IC50 = 15.7 μM in cell lines) .
Oxo vs. Thioxo Modifications at Position 2
Replacing the oxo group with thioxo alters hydrogen-bonding and redox properties:
- Thioxo Derivatives (e.g., Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM) :
- Oxo Derivatives :
Table 1: Bioactivity Data for Selected DHPM Derivatives
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via modified Biginelli reactions, which involve condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For example, outlines a method using ethanol as a solvent with HCl catalysis under reflux (3 hours), followed by crystallization at 273 K. Yield optimization can be achieved by varying catalysts (e.g., sodium acetate in glacial acetic acid, as in ) or solvents (acetonitrile in ). Recrystallization from ethanol or ethyl acetate is common for purification .
Q. How is single-crystal X-ray diffraction (SC-XRD) used to confirm molecular geometry and supramolecular interactions?
SC-XRD analysis reveals bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding, π-π stacking). For example, and report R-factors of 0.048 and 0.046, respectively, indicating high data precision. The pyrimidine ring often adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity. Hydrogen-bonded chains along crystallographic axes (e.g., C—H···O interactions in ) stabilize the crystal lattice .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : To confirm substituent positions (e.g., furan protons at δ ~6.3–7.4 ppm).
- FT-IR : Identification of carbonyl (C=O at ~1700 cm⁻¹) and thiocarbonyl (C=S at ~1250 cm⁻¹) groups ( ).
- Mass spectrometry : Molecular ion peaks (e.g., m/z 306.318 in ) validate stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational and experimental spectroscopic data?
Discrepancies may arise from solvent effects, crystal packing forces, or dynamic conformational changes. For example:
- IR/Raman shifts : Compare gas-phase DFT calculations with experimental solid-state data ( ).
- NMR coupling constants : Use variable-temperature NMR to assess ring puckering dynamics ( ).
- XRD vs. DFT geometry : Apply Hirshfeld surface analysis to quantify intermolecular interactions influencing bond lengths ( ) .
Q. What strategies improve yield in multi-step syntheses involving sensitive substituents (e.g., furan or methoxy groups)?
- Protecting groups : Use benzyl ethers ( ) or trimethoxybenzylidenes ( ) to shield reactive sites.
- Catalyst screening : Transition-metal catalysts (e.g., Cu or Pd) may enhance regioselectivity in cross-coupling steps.
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates ( ) .
Q. What role do substituents (e.g., furan-2-yl, methoxyethyl) play in modulating pharmacological activity?
- Furan-2-yl : Enhances π-stacking with biological targets (e.g., DNA or enzyme active sites) due to aromaticity.
- Methoxyethyl : Increases lipophilicity (logP), improving blood-brain barrier penetration ( ).
- Thiocarbonyl vs. carbonyl : Thiourea derivatives ( ) show higher antimicrobial activity but lower metabolic stability .
Q. How can thermodynamic properties (e.g., solubility, stability) be systematically evaluated?
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., reports stability up to 427 K).
- DSC : Measure melting points and polymorph transitions.
- Hansen solubility parameters : Predict solubility in pharmaceutical excipients ( ) .
Data Contradiction Analysis
Q. Why do similar pyrimidine derivatives exhibit divergent biological activities despite structural similarities?
- Steric effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) may hinder target binding.
- Electronic effects : Electron-withdrawing groups (e.g., -CF₃ in ) alter charge distribution, affecting receptor affinity.
- Conformational flexibility : Puckered pyrimidine rings ( ) vs. planar analogs influence bioavailability .
Methodological Recommendations
- Crystallization : Use slow evaporation of ethyl acetate/ethanol (3:2) for high-quality SC-XRD crystals ().
- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients effectively separates diastereomers ().
- Safety protocols : Follow P201-P210 guidelines () for handling reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
